![molecular formula C14H15NSi B1401429 7-((Trimethylsilyl)ethynyl)isoquinoline CAS No. 1197193-97-7](/img/structure/B1401429.png)
7-((Trimethylsilyl)ethynyl)isoquinoline
Overview
Description
7-((Trimethylsilyl)ethynyl)isoquinoline is a chemical compound with the molecular formula C14H15NSi and a molecular weight of 225.36 g/mol . This compound is characterized by the presence of a trimethylsilyl group attached to an ethynyl moiety, which is further connected to an isoquinoline ring. Isoquinoline derivatives are known for their diverse applications in medicinal chemistry and organic synthesis.
Preparation Methods
The synthesis of 7-((Trimethylsilyl)ethynyl)isoquinoline typically involves the reaction of 2-bromoisoquinoline with trimethylsilylacetylene . This reaction is usually carried out under an inert atmosphere to prevent the reaction mixture from interacting with moisture and oxygen in the air. The reaction conditions often include the use of a palladium catalyst and a base such as triethylamine to facilitate the coupling reaction .
Chemical Reactions Analysis
7-((Trimethylsilyl)ethynyl)isoquinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to convert the ethynyl moiety to an ethyl or ethylene group.
Substitution: The trimethylsilyl group can be replaced with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as organolithium or organomagnesium compounds. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Organic Synthesis
Building Block in Synthesis
7-((Trimethylsilyl)ethynyl)isoquinoline serves as a crucial building block in organic synthesis. It is utilized in the formation of complex molecules through various coupling reactions, including Sonogashira and cross-coupling reactions. The trimethylsilyl (TMS) group enhances the reactivity of the ethynyl group, facilitating the formation of carbon-carbon bonds in the synthesis of isoquinoline derivatives and other heterocycles .
Case Study: Synthesis of Isoquinolone Derivatives
Recent studies have demonstrated the use of alkynes, including this compound, in the synthesis of isoquinolone derivatives via annulation protocols. For instance, reactions involving ortho-halobenzamides and alkynes have shown high yields of N-substituted isoquinolone derivatives, indicating the compound's effectiveness in regioselective synthesis .
Reaction Type | Conditions | Yields (%) |
---|---|---|
Aryl C–X/N–H Activation | Zn, Et3N in MeCN | 70-90 |
Co(OAc)2-catalyzed cyclization | N-(quinolin-8-yl)benzamides with alkynes | 75-85 |
Medicinal Chemistry
Pharmaceutical Applications
The compound has been investigated for its potential pharmaceutical applications, particularly in developing new therapeutic agents. Isoquinoline derivatives are known for their biological activities, including anti-cancer and anti-inflammatory properties. The incorporation of the TMS-ethynyl group can enhance these activities by improving solubility and bioavailability .
Case Study: Isoquinoline Libraries
A combinatorial library approach utilizing this compound has been reported to facilitate the rapid screening of isoquinoline derivatives for biological activity. Such libraries allow for the efficient identification of lead compounds for drug development, overcoming limitations associated with classical synthesis methods .
Materials Science
Applications in Photodynamic Therapy
In materials science, this compound has been used to synthesize cationic photosensitizers for photodynamic therapy (PDT). These compounds are designed to generate reactive oxygen species upon light activation, which can selectively kill cancer cells while minimizing damage to surrounding healthy tissues .
Case Study: Synthesis of Photosensitizers
Research has shown that using this compound in conjunction with other organic components leads to the development of effective photosensitizers with enhanced photochemical properties. The integration of TMS groups improves stability and light absorption characteristics, making them suitable candidates for PDT applications .
Mechanism of Action
The mechanism of action of 7-((Trimethylsilyl)ethynyl)isoquinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The trimethylsilyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and reach its target sites. The ethynyl moiety can participate in various chemical reactions, potentially leading to the formation of reactive intermediates that exert biological effects.
Comparison with Similar Compounds
7-((Trimethylsilyl)ethynyl)isoquinoline can be compared with other isoquinoline derivatives, such as:
Isoquinoline: The parent compound, which lacks the trimethylsilyl and ethynyl groups.
7-Ethynylisoquinoline: Similar to this compound but without the trimethylsilyl group.
7-((Trimethylsilyl)ethynyl)quinoline: A related compound where the isoquinoline ring is replaced with a quinoline ring.
The presence of the trimethylsilyl group in this compound makes it more lipophilic and potentially more reactive in certain chemical reactions compared to its analogs .
Biological Activity
7-((Trimethylsilyl)ethynyl)isoquinoline is a synthetic compound with notable biological activities, including antimicrobial, antiviral, and anticancer properties. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.
- Molecular Formula : C14H15NSi
- Molecular Weight : 225.36 g/mol
- CAS Number : 1197193-97-7
The compound features a trimethylsilyl group and an ethynyl moiety attached to the isoquinoline framework, which enhances its lipophilicity and reactivity compared to other isoquinoline derivatives.
Antimicrobial Activity
Research indicates that isoquinoline derivatives exhibit significant antimicrobial properties. For instance, this compound has been shown to inhibit the growth of various bacterial strains and fungi. The mechanism likely involves disruption of microbial cell membranes or interference with essential metabolic pathways.
Antiviral Properties
The compound also displays antiviral activity. Studies suggest that it may inhibit viral replication by targeting specific viral enzymes or host cell receptors. This property is particularly relevant in the context of developing new antiviral therapies against resistant viral strains .
Anticancer Effects
The anticancer potential of this compound has been explored in various cancer cell lines. For example, it has demonstrated cytotoxic effects against neuroendocrine prostate cancer cells, suggesting its potential as a therapeutic agent in oncology. The compound's mechanism may involve apoptosis induction or cell cycle arrest .
The biological activity of this compound is influenced by its chemical structure:
- Lipophilicity : The trimethylsilyl group enhances the compound's ability to cross cell membranes, facilitating interaction with intracellular targets.
- Reactive Intermediates : The ethynyl moiety can participate in various chemical reactions, potentially leading to the formation of reactive intermediates that exert biological effects.
Case Studies
Comparison with Similar Compounds
This compound can be compared with other isoquinoline derivatives:
Compound | Lipophilicity | Antimicrobial Activity | Anticancer Activity |
---|---|---|---|
Isoquinoline | Low | Moderate | Low |
7-Ethynylisoquinoline | Moderate | High | Moderate |
This compound | High | High | High |
The presence of the trimethylsilyl group significantly enhances both lipophilicity and biological activity compared to its analogs.
Properties
IUPAC Name |
2-isoquinolin-7-ylethynyl(trimethyl)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NSi/c1-16(2,3)9-7-12-4-5-13-6-8-15-11-14(13)10-12/h4-6,8,10-11H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUHASTVPYFVVHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC2=C(C=C1)C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10743719 | |
Record name | 7-[(Trimethylsilyl)ethynyl]isoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10743719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1197193-97-7 | |
Record name | 7-[(Trimethylsilyl)ethynyl]isoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10743719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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